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Compound of Interest

Compound Name:
(3-(Chloromethyl)phenyl)

(morpholino)methanone

CAS No.: 1094300-44-3

Cat. No.: B2657519

Get Quote

Executive Summary
Compound: (3-(Chloromethyl)phenyl)(morpholino)methanone CAS: 1094300-44-3

Molecular Formula: C₁₂H₁₄ClNO₂ Molecular Weight: 239.70 g/mol [1][2][3][4][5]

This guide provides a definitive technical framework for the spectroscopic identification and

purity assessment of (3-(Chloromethyl)phenyl)(morpholino)methanone. As a reactive

benzylic chloride intermediate, this compound is frequently employed as a "linker" scaffold in

medicinal chemistry. Its characterization requires rigorous differentiation from structural isomers

(para-substituted analogs) and hydrolysis impurities (benzyl alcohols) that commonly arise

during synthesis or storage.

This document moves beyond basic spectral listing to offer a comparative analytical strategy,

ensuring researchers can validate structural integrity against common "alternatives" (impurities

and isomers) encountered in the lab.
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The molecule features three distinct spectroscopic zones:

The Morpholine Amide Core: A tertiary amide providing characteristic rotational conformers

in NMR and a strong carbonyl stretch in IR.

The Meta-Substituted Phenyl Ring: A 1,3-disubstitution pattern critical for distinguishing it

from the para-isomer.

The Benzylic Chloride Tail: A reactive electrophile (

) that serves as the primary site for degradation (hydrolysis to alcohol) or dimerization.

Synthesis & Impurity Pathway Visualization
The following diagram outlines the synthesis route and the critical impurities (Alternatives) that

must be detected.
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Figure 1: Synthesis pathway and origin of critical spectroscopic alternatives (Hydrolysis

impurity and Regioisomer).

Comparative Spectroscopic Analysis
This section compares the Target Product against its two primary "Alternatives": the Hydrolysis

Impurity (loss of reactivity) and the Para-Isomer (incorrect geometry).
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A. Nuclear Magnetic Resonance (NMR) Strategy
Solvent:

(Deuterated Chloroform) is recommended. Avoid

or DMSO-

if prolonged storage is expected, as they may accelerate solvolysis of the chloride.

¹H NMR: Distinguishing the Target from Alternatives
The most diagnostic signals are the Benzylic Methylene (

) and the Aromatic Pattern.

Feature
Target Product

(Meta)

Alternative 1:

Hydrolysis Impurity

(Alcohol)

Alternative 2: Para-

Isomer

Benzylic
Singlet,

4.60 ppm

Singlet,

4.75 ppm

(Deshielded)

Singlet,

4.60 ppm

Aromatic Region

Multiplet, 4H (

7.3–7.5)Asymmetric

pattern (s, d, d, t)

Similar to Target

Sym. Doublets

(AA'BB')Two distinct

doublets (

7.4, 7.9)

Morpholine Ring

Broad multiplets (

3.4–3.8)Restricted

rotation evident

Broad multiplets Broad multiplets

Exchangeable

Protons
None

Broad singlet (

2.0–3.0)(OH signal,

exchangeable)

None

Expert Insight:
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The "Chloromethyl Shift": The shift from

(

4.6 ppm) to

(

4.75 ppm) is subtle but distinct. If you see a small "shadow" peak just downfield of your main
singlet, your sample is hydrolyzing.

Rotamers: The amide bond restricts rotation, often causing the morpholine

signals to appear as broad humps or split multiplets at room temperature. Do not mistake
this for impurities.

¹³C NMR: Key Diagnostic Peaks
Carbonyl (C=O):

169.5 ppm (Amide).

Benzylic Carbon (

):

45.5 ppm. (Note: The alcohol impurity

shifts significantly to

64 ppm).

Morpholine Carbons:

66.9 ppm (O-CH2) and

42/48 ppm (N-CH2, often split due to rotamers).

B. Infrared Spectroscopy (FT-IR)
IR is less specific for isomer differentiation but excellent for functional group validation.
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Target Product:

Amide C=O: Strong band at 1635 ± 10 cm⁻¹ (Tertiary benzamide).

C-Cl Stretch: Weak/Medium bands in the 600–800 cm⁻¹ fingerprint region (often obscured

but diagnostic if compared to alcohol).

Absence of OH: No broad stretch at 3400 cm⁻¹.

Alternative (Hydrolysis Impurity):

O-H Stretch: Broad, strong band at 3300–3500 cm⁻¹.

C-O Stretch: New strong band at

1050 cm⁻¹ (Primary alcohol).

C. Mass Spectrometry (LC-MS)
Mass spec provides the definitive confirmation of the chlorine atom via isotopic abundance.

Ionization: ESI+ (Electrospray Ionization, Positive mode).

Target Mass:

.

Isotope Pattern (Critical):

Chlorine has two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%).

Target Spectrum: You must observe a 3:1 ratio between

240 and

242.

Alternative (Alcohol):

. The 3:1 isotope pattern disappears (replaced by standard C/O isotopes).
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Experimental Protocols
Protocol A: High-Fidelity NMR Characterization
Objective: To obtain a spectrum free of solvent artifacts and hydrolysis degradation.

Sampling: Weigh ~10 mg of (3-(Chloromethyl)phenyl)(morpholino)methanone into a

clean vial.

Solvent: Add 0.6 mL of anhydrous

(stored over molecular sieves).

Caution: Acidic impurities in aged

can catalyze hydrolysis. Neutralize solvent by passing through a small plug of basic
alumina if unsure.

Acquisition:

Run ¹H NMR (minimum 8 scans).

Run ¹³C NMR (minimum 256 scans) to resolve the benzylic carbon.

Processing: Reference residual

to 7.26 ppm.

Validation: Check the integral of the benzylic singlet (4.6 ppm). It must integrate to 2.0

relative to the 4 aromatic protons.

Protocol B: Rapid Purity Check (TLC)
Objective: Quick differentiation from the hydrolysis alternative.

Stationary Phase: Silica Gel 60

.

Mobile Phase: 5% Methanol in Dichloromethane (DCM).
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Visualization: UV (254 nm).

Results:

Target:

(Less polar).

Hydrolysis Alternative (Alcohol):

(More polar due to OH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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